3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid
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Overview
Description
3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyrazole ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic conditions to replace the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce various oxides depending on the oxidizing agent.
Scientific Research Applications
3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a building block for the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group provides stability during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of peptide bonds or other functional groups .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: Another Boc-protected amino acid derivative used in organic synthesis.
Boc-Dap-OH: A Boc-protected diaminopropionic acid used in peptide synthesis.
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: A Boc-protected boronic acid used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid is unique due to its pyrazole ring structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry applications.
Biological Activity
3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid, a compound featuring a pyrazole ring with a tert-butoxycarbonyl (Boc) protected amino group, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N3O4, with a molecular weight of 241.25 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities, and a carboxylic acid group that may enhance solubility and reactivity.
The mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that participates in various biochemical pathways. The pyrazole ring may also interact with biological targets, contributing to the overall biological activity of the compound.
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that similar pyrazole derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Summary of Anticancer Studies on Pyrazole Derivatives
Compound Name | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Compound A | CDK2 | 0.5 | |
Compound B | CDK4 | 0.8 | |
3-(4-Boc-amino)-1-methyl-pyrazole | Unknown | TBD | Current Study |
2. Anti-inflammatory Activity
Compounds containing pyrazole rings have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For example, some pyrazole derivatives have been shown to reduce TNF-alpha and IL-6 levels in vitro . This suggests a potential therapeutic application in treating inflammatory diseases.
3. Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of carbonic anhydrases, which play a role in various physiological processes including respiration and acid-base balance .
Case Studies
A recent study focused on the synthesis and biological evaluation of related pyrazole compounds demonstrated that modifications to the Boc group significantly affected their inhibitory activity against certain enzymes involved in cancer metabolism. The study highlighted that compounds with a free amino group exhibited enhanced potency compared to those with a protected amino group .
Properties
IUPAC Name |
3-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-8-7-13-15(4)9(8)5-6-10(16)17/h7H,5-6H2,1-4H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIBFRGHAELHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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